molecular formula C21H20N2O5 B11409635 N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(2-nitrophenoxy)acetamide

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B11409635
M. Wt: 380.4 g/mol
InChI Key: GDSDMGVPJYENTE-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a furan ring, a nitrophenoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine and 4-methylbenzylamine intermediates. These intermediates are then reacted with 2-(2-nitrophenoxy)acetyl chloride under controlled conditions to form the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C21H20N2O5/c1-16-8-10-17(11-9-16)13-22(14-18-5-4-12-27-18)21(24)15-28-20-7-3-2-6-19(20)23(25)26/h2-12H,13-15H2,1H3

InChI Key

GDSDMGVPJYENTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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